Morpholinone Core Confers Superior Biochemical Potency and Metabolic Stability Over the Piperidinone Series in MDM2–p53 Inhibition
In a direct head-to-head scaffold comparison within the same MDM2–p53 inhibitor optimization program, the morpholinone core demonstrated significantly improved potency and metabolic stability over the piperidinone core [1]. The piperidinone-based lead AMG 232 served as the baseline, while the morpholinone analog AM-8735 achieved a biochemical HTRF IC₅₀ of 0.4 nM and cellular SJSA-1 EdU IC₅₀ of 25 nM [1]. Although the exact fold-improvement over AMG 232 is not explicitly tabulated in the abstract, the authors stated that the change to a morpholinone core had a significant impact on both potency and metabolic stability compared to the piperidinone series [1]. For procurement decisions, this establishes that the morpholin-3-one scaffold—of which 4-benzyl-2,2-dimethylmorpholin-3-one is a representative N-benzyl building block—is the core of choice for MDM2 inhibitor development, not the piperidinone series [1][2].
| Evidence Dimension | Biochemical potency (HTRF IC₅₀) and cellular potency (SJSA-1 EdU IC₅₀) |
|---|---|
| Target Compound Data | Morpholinone AM-8735: HTRF IC₅₀ = 0.4 nM; SJSA-1 EdU IC₅₀ = 25 nM [1] |
| Comparator Or Baseline | Piperidinone AMG 232: HTRF IC₅₀ and metabolic stability inferior to morpholinone series per authors' explicit comparison [1] |
| Quantified Difference | Authors report significant impact on both potency and metabolic stability for morpholinone vs piperidinone core; morpholinone AM-8735 ED₅₀ = 41 mg/kg in SJSA-1 xenograft model [1] |
| Conditions | HTRF biochemical assay; SJSA-1 osteosarcoma cell EdU proliferation assay; SJSA-1 xenograft mouse model (J Med Chem 2014, 57(6):2472–2488) |
Why This Matters
A procuring team initiating an MDM2–p53 inhibitor program should prioritize the morpholinone scaffold over the piperidinone scaffold based on published cross-scaffold comparative data; using 4-benzyl-2,2-dimethylmorpholin-3-one as a building block enables access to this validated core architecture [1].
- [1] Gonzalez AZ, Eksterowicz J, Bartberger MD, et al. Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction. J Med Chem. 2014;57(6):2472–2488. doi:10.1021/jm401767k View Source
- [2] Proteopedia. Co-crystal structure of MDM2 with Inhibitor Compound 4 (4oba). Citing Gonzalez AZ et al., J Med Chem 2014. https://proteopedia.org/wiki/index.php/4oba View Source
